4-(Acetylamino)phthalic anhydride 4-(Acetylamino)phthalic anhydride
Brand Name: Vulcanchem
CAS No.: 22235-04-7
VCID: VC2363397
InChI: InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12)
SMILES: CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol

4-(Acetylamino)phthalic anhydride

CAS No.: 22235-04-7

Cat. No.: VC2363397

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetylamino)phthalic anhydride - 22235-04-7

Specification

CAS No. 22235-04-7
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
IUPAC Name N-(1,3-dioxo-2-benzofuran-5-yl)acetamide
Standard InChI InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12)
Standard InChI Key PFYOXMCPLCYYAQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O

Introduction

PropertyValue
CAS Number22235-04-7
Molecular FormulaC₁₀H₇NO₄
Molecular Weight205.17 g/mol
AppearanceWhite to light yellow crystalline solid
Functional GroupsAnhydride, Acetylamino
Melting PointNot specified in available data
SolubilitySoluble in organic solvents, insoluble in water

Physical and Chemical Properties

4-(Acetylamino)phthalic anhydride appears as a white to light yellow crystalline solid at room temperature. Its physical properties are influenced by both the rigid aromatic structure and the presence of the anhydride and acetylamino functional groups. The compound is soluble in various organic solvents but exhibits poor solubility in water, which is typical for many phthalic anhydride derivatives.

Solubility Profile

The compound shows good solubility in polar organic solvents such as acetone and ethyl acetate, while being practically insoluble in water. This solubility profile influences its handling in laboratory and industrial settings, as well as its potential bioavailability in biological systems. The limited water solubility is attributed to the hydrophobic nature of the aromatic ring and the tendency of the anhydride group to hydrolyze upon extended contact with water.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 4-(Acetylamino)phthalic anhydride, with the most common methods involving the acetylation of suitable precursors.

Acetylation of Phthalic Anhydride Derivatives

The most direct approach to synthesizing 4-(Acetylamino)phthalic anhydride involves the acylation of phthalimide with acetic anhydride. This reaction typically proceeds under reflux conditions, resulting in the formation of the target compound along with acetic acid as a byproduct.

The reaction can be represented as:

Phthalimide + Acetic anhydride → 4-(Acetylamino)phthalic anhydride + Acetic acid

The reaction is typically carried out by heating the reactants at elevated temperatures, often with a catalyst to enhance the reaction rate and selectivity. The product is then isolated through crystallization or other appropriate purification techniques.

Synthetic RouteStarting MaterialsConditionsAdvantagesLimitations
Direct AcetylationPhthalimide, Acetic anhydrideReflux conditionsStraightforward, fewer stepsPotential for side reactions
Diels-Alder Approach (potential)Modified dienes, Maleic anhydrideThermal conditions followed by aromatizationRegioselectiveMulti-step, requires specialized reagents

Chemical Reactivity and Reactions

4-(Acetylamino)phthalic anhydride exhibits rich chemical reactivity primarily due to the presence of the anhydride functional group and the acetylamino substituent. Understanding these reactions is crucial for its application in organic synthesis and materials science.

Nucleophilic Acyl Substitution Reactions

The anhydride moiety readily undergoes nucleophilic acyl substitution reactions with various nucleophiles:

  • With alcohols: Forms half-esters initially, which can further react to form diesters

  • With amines: Forms amide bonds, leading to imide formation under appropriate conditions

  • With water: Undergoes hydrolysis to form phthalic acid derivatives

These reactions make 4-(Acetylamino)phthalic anhydride a versatile building block for the synthesis of more complex molecules containing ester, amide, or imide functionalities.

Hydrolysis

In the presence of water, 4-(Acetylamino)phthalic anhydride undergoes hydrolysis to form the corresponding phthalic acid derivative. This reaction is important to consider when handling the compound, as exposure to moisture during storage or processing can lead to partial degradation of the anhydride functionality.

Biological Activities and Research Findings

Research into the biological activities of 4-(Acetylamino)phthalic anhydride has revealed several potential applications in the pharmaceutical and biomedical fields.

Anti-inflammatory Properties

Studies have indicated that 4-(Acetylamino)phthalic anhydride may possess anti-inflammatory properties. While the exact mechanisms remain under investigation, the compound's ability to interact with various enzymes and receptors in biological systems suggests potential for development as an anti-inflammatory agent.

Antimicrobial Activity

In addition to its anti-inflammatory potential, 4-(Acetylamino)phthalic anhydride has been studied for possible antimicrobial properties. These investigations are part of broader research efforts to develop new antimicrobial agents to address the growing concern of antibiotic resistance.

Applications in Research and Industry

4-(Acetylamino)phthalic anhydride finds applications in both scientific research and industrial processes due to its versatile reactivity and unique properties.

Research Applications

In research settings, 4-(Acetylamino)phthalic anhydride serves as:

  • A reagent in organic synthesis for preparing more complex molecules

  • A starting material for developing novel compounds with potential biological activities

  • A model compound for studying reaction mechanisms involving anhydrides

Industrial Applications

The industrial applications of 4-(Acetylamino)phthalic anhydride include:

  • Production of dyes and pigments

  • Synthesis of specialty polymers and materials

  • Manufacture of pharmaceutical intermediates

Table 3: Applications of 4-(Acetylamino)phthalic anhydride

FieldSpecific ApplicationsRole of the Compound
Organic SynthesisPreparation of complex moleculesReagent, building block
Pharmaceutical ResearchDevelopment of potential drugsIntermediate, bioactive compound
Materials ScienceProduction of specialty polymersMonomer, crosslinking agent
Dye IndustrySynthesis of colorantsPrecursor

Comparison with Related Compounds

To better understand the properties and applications of 4-(Acetylamino)phthalic anhydride, it is helpful to compare it with structurally related compounds.

Comparison with Phthalic Anhydride

Phthalic anhydride, the parent compound, differs from 4-(Acetylamino)phthalic anhydride in lacking the acetylamino substituent. This structural difference impacts reactivity, with the acetylamino group in 4-(Acetylamino)phthalic anhydride providing additional sites for chemical interactions and potentially influencing the biological activity of the molecule.

Comparison with 4-Chlorophthalic Anhydride

4-Chlorophthalic anhydride is another substituted phthalic anhydride that has been more extensively studied. While both compounds feature a substituent at the 4-position, the chloro group in 4-chlorophthalic anhydride confers different electronic and steric properties compared to the acetylamino group in 4-(Acetylamino)phthalic anhydride. These differences affect their respective reactivities and applications .

Table 4: Comparison of 4-(Acetylamino)phthalic anhydride with Related Compounds

CompoundMolecular FormulaKey Structural FeatureNotable Differences in Properties
4-(Acetylamino)phthalic anhydrideC₁₀H₇NO₄Acetylamino group at 4-positionPotential anti-inflammatory and antimicrobial properties
Phthalic anhydrideC₈H₄O₃No substituentsHigher reactivity, lower selectivity in reactions
4-Chlorophthalic anhydrideC₈H₃ClO₃Chloro group at 4-positionDifferent electronic properties, used in different applications

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